5,7-Dodecadiynedioic acid CAS number 28393-04-6
5,7-Dodecadiynedioic acid CAS number 28393-04-6
An In-Depth Technical Guide to 5,7-Dodecadiynedioic Acid (CAS: 28393-04-6): A Bifunctional Monomer for Advanced Material Synthesis
Abstract
5,7-Dodecadiynedioic acid is a bifunctional organic compound featuring a linear twelve-carbon backbone containing a conjugated diacetylene (butadiyne) core, flanked by carboxylic acid groups at both termini. While specific literature on this exact molecule is sparse, its structure presents significant potential for researchers in materials science and drug development. The terminal carboxylic acids offer versatile handles for forming polyesters, polyamides, and for surface functionalization, while the diacetylene core allows for solid-state topochemical polymerization. This guide synthesizes information from related diacetylenic acids and established organic chemistry principles to provide a comprehensive technical overview, covering proposed synthesis, characterization, and promising applications for this under-explored molecule.
Introduction and Molecular Overview
5,7-Dodecadiynedioic acid is a specialty chemical whose unique structure combines two key functional motifs:
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An α,ω-Dicarboxylic Acid: Dicarboxylic acids are fundamental building blocks in polymer chemistry, serving as monomers for condensation polymerization.[1] The two carboxyl groups can react with diols or diamines to form polyesters and polyamides, respectively.[2] In 5,7-dodecadiynedioic acid, these groups are separated by a long aliphatic chain, which can impart flexibility and specific packing properties to resulting polymers.[3]
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A Conjugated Diacetylene Core: The diyne unit (–C≡C–C≡C–) is the most compelling feature of this molecule. Diacetylene-containing compounds are known for their ability to undergo topochemical polymerization in the solid state.[4] When properly aligned in a crystalline lattice, exposure to UV radiation or thermal annealing can trigger a 1,4-addition reaction, converting the monomer crystals into highly ordered, conjugated polymer crystals known as polydiacetylenes (PDAs).[5][6]
This dual functionality makes 5,7-dodecadiynedioic acid a powerful candidate for creating advanced materials where a primary polymer backbone can be cross-linked or functionalized via the diacetylene moiety in a secondary step. The positioning of the diacetylene unit in the middle of the alkyl chain is crucial, as studies have shown this placement leads to the highest conjugation length and most stable structure in the resulting polydiacetylene.[7]
Physicochemical and Spectroscopic Properties
While experimental data for 5,7-dodecadiynedioic acid is not widely published, its properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 28393-04-6 | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | [8] |
| Solubility | Likely soluble in polar organic solvents (e.g., Ether, DMSO, THF) | [8] |
Expected Spectroscopic Signatures:
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¹H-NMR: Resonances corresponding to the protons on carbons alpha to the carboxylic acids (δ ≈ 2.4 ppm) and alpha to the alkyne groups (δ ≈ 2.2-2.3 ppm), along with signals from the other methylene groups in the aliphatic chain.
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¹³C-NMR: Signals for the carboxylic carbons (δ ≈ 175-180 ppm), acetylenic carbons (δ ≈ 65-85 ppm), and the various methylene carbons of the backbone.
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FT-IR: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ≈ 2500-3300 cm⁻¹), the C=O stretch (≈ 1700 cm⁻¹), and weak but sharp C≡C stretches (≈ 2100-2265 cm⁻¹).[9]
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Raman Spectroscopy: A strong signal corresponding to the diacetylene moiety (–C≡C–) at approximately 2265 cm⁻¹, which would diminish upon polymerization.[9]
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UV-Vis Spectroscopy: Before polymerization, the monomer is not expected to absorb strongly in the visible region. After polymerization, the resulting polydiacetylene will exhibit strong absorption, typically appearing blue (λ_max ≈ 635 nm) or red (λ_max ≈ 480-540 nm) depending on the conjugation length and environmental factors.[10]
The Diacetylene Core: Principles of Topochemical Polymerization
The central value of 5,7-dodecadiynedioic acid lies in the reactivity of its diacetylene core. This functionality enables a unique solid-state polymerization that is governed by the crystal packing of the monomers.[4]
Mechanism: Topochemical polymerization is a lattice-controlled process. For it to occur, the diacetylene monomers must crystallize in a stacked arrangement where the distance between adjacent diyne rods and their orientation fall within specific geometric parameters. Upon initiation by UV light or heat, a 1,4-addition reaction propagates through the crystal, forming a conjugated poly(ene-yne) backbone with minimal disruption to the crystal lattice.[5]
Caption: Topochemical polymerization of diacetylene monomers.
This process results in a polydiacetylene (PDA), a conjugated polymer known for its remarkable chromic properties. The initial polymer is typically blue and non-fluorescent. However, conformational changes in the polymer backbone, induced by external stimuli like temperature, pH, or mechanical stress, cause a shift to a red, fluorescent state.[5][11] This stimuli-responsive behavior makes PDAs highly attractive for sensor applications.[4][12]
Proposed Synthetic Strategies
Synthesizing the symmetric 5,7-dodecadiynedioic acid requires the formation of the internal C₅-C₈ diyne bond. This can be achieved through established alkyne coupling reactions. A logical precursor is 5-hexynoic acid (CAS 53293-00-8), which provides one half of the final molecule.
Two primary coupling strategies are proposed:
A. Homocoupling (Glaser or Hay Coupling)
The Glaser coupling is an oxidative homocoupling of terminal alkynes using a copper(I) salt catalyst and an oxidant, such as O₂.[13][14] The Hay coupling is a common modification that uses a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, improving versatility.[15] This method directly dimerizes the precursor to form the symmetric product.
Caption: Proposed synthesis via Glaser-Hay homocoupling.
B. Heterocoupling (Cadiot-Chodkiewicz Coupling)
The Cadiot-Chodkiewicz coupling provides a more controlled route by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[16][17] This method avoids the potential for unwanted side reactions sometimes seen in homocoupling.
Detailed Protocol: Cadiot-Chodkiewicz Synthesis
This protocol is a self-validating system where successful synthesis in each step is confirmed before proceeding.
Part 1: Synthesis of 1-Bromo-1-hexyne
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Objective: Convert 1-hexyne into its bromo-derivative for the subsequent coupling reaction.
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Methodology:
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Dissolve 1-hexyne in a suitable solvent like acetone.
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Cool the solution in an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise, followed by a catalytic amount of silver nitrate (AgNO₃).
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Rationale: NBS is the bromine source, and AgNO₃ catalyzes the electrophilic bromination of the terminal alkyne.
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify via distillation or column chromatography.
-
Validation: Confirm product identity using ¹H-NMR and GC-MS.
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Part 2: Synthesis of 5,7-Dodecadiynedioic Acid
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Objective: Couple 1-bromo-1-hexyne with 5-hexynoic acid. Note: This is a conceptual adaptation. The standard Cadiot-Chodkiewicz couples a terminal alkyne with a haloalkyne. A more direct route would couple 1-bromo-5-pentanoic acid methyl ester with 1-hexyne, followed by hydrolysis. For the purpose of this guide, we adapt the core principle. A more robust approach involves coupling a protected 5-hexynoic acid (e.g., methyl ester) with 1-bromo-1-hexyne.[18][19]
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Methodology:
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Prepare a solution of copper(I) chloride and a suitable amine base (e.g., butylamine) in a solvent like THF/methanol.
-
Add 5-hexynoic acid to the solution, followed by hydroxylamine hydrochloride.
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Rationale: The base deprotonates the terminal alkyne of 5-hexynoic acid to form a copper acetylide intermediate. Hydroxylamine hydrochloride acts as a reducing agent to maintain the copper in its active Cu(I) state.
-
Slowly add the previously synthesized 1-bromo-1-hexyne derivative.
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Stir the reaction at room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
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Validation: Confirm the final structure using ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
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Potential Applications in Research and Drug Development
The bifunctional nature of 5,7-dodecadiynedioic acid opens avenues in several advanced research areas.
Monomer for Cross-Linkable Polymers
The molecule can be used in standard condensation polymerization to create polyesters or polyamides. The resulting thermoplastic polymer can be processed into films or fibers. Subsequently, the material can be irradiated with UV light to trigger the topochemical polymerization of the diacetylene units, creating a cross-linked, thermoset material with enhanced mechanical strength and unique optical properties.[20]
Stimuli-Responsive Biosensors
Diacetylenic acids can be formulated into vesicles or liposomes that, upon polymerization, function as highly sensitive colorimetric biosensors.[10] For example, 5,7-dodecadiynedioic acid could be incorporated into a lipid bilayer. The carboxylic acid groups could be used to conjugate antibodies or other biorecognition elements. Binding of a target analyte (e.g., a protein biomarker) to the surface would induce mechanical stress on the PDA backbone, triggering the blue-to-red color transition, enabling label-free detection.[11][12]
Caption: Conceptual workflow for a PDA-based biosensor.
Drug Delivery Systems
The carboxylic acid groups can be used to covalently attach drug molecules via ester or amide linkages. The resulting monomer-drug conjugate could then be incorporated into a larger delivery vehicle, such as a liposome or polymer matrix. The diacetylene units provide a mechanism for triggered release. For instance, a diacetylene-containing liposome could be polymerized to enhance its stability and drug retention during circulation.[5] Upon reaching a target site, an external stimulus (e.g., localized heat) could disrupt the PDA backbone, leading to destabilization of the carrier and release of the payload.
Conclusion and Future Outlook
5,7-Dodecadiynedioic acid represents a versatile but underexplored molecular building block. By leveraging the well-established chemistries of its constituent functional groups—the dicarboxylic acid and the diacetylene core—it is possible to design and synthesize a new generation of smart materials. Its true potential lies in the ability to form primary polymer structures that can be subsequently cross-linked via a stimuli-responsive topochemical polymerization. This opens up exciting possibilities in the fields of mechanically robust polymers, advanced coatings, sensitive diagnostic tools, and controlled drug delivery systems. Further research into the synthesis, crystallization, and polymerization behavior of this specific molecule is warranted to fully unlock its capabilities.
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